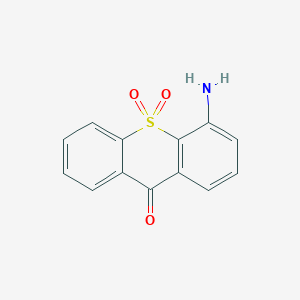
2,5-Dimethylphenisopropylamine sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethylphenisopropylamine sulfate is an organic compound that belongs to the class of amines It is characterized by the presence of a sulfate group attached to the amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylphenisopropylamine sulfate can be achieved through several methods. One common approach involves the reaction of 2,5-dimethylphenylisopropylamine with sulfuric acid. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired sulfate salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain the final product in a pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dimethylphenisopropylamine sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
2,5-Dimethylphenisopropylamine sulfate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,5-Dimethylphenisopropylamine sulfate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethylphenylisopropylamine: Similar structure but lacks the sulfate group.
2,5-Dimethylphenethylamine: Another related compound with different functional groups.
Uniqueness
2,5-Dimethylphenisopropylamine sulfate is unique due to the presence of the sulfate group, which imparts distinct chemical properties and reactivity. This makes it suitable for specific applications where other similar compounds may not be effective.
Propriétés
Numéro CAS |
63951-02-0 |
|---|---|
Formule moléculaire |
C22H36N2O4S |
Poids moléculaire |
424.6 g/mol |
Nom IUPAC |
1-(2,5-dimethylphenyl)propan-2-amine;sulfuric acid |
InChI |
InChI=1S/2C11H17N.H2O4S/c2*1-8-4-5-9(2)11(6-8)7-10(3)12;1-5(2,3)4/h2*4-6,10H,7,12H2,1-3H3;(H2,1,2,3,4) |
Clé InChI |
NHEMVAVBOSKMNF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)CC(C)N.CC1=CC(=C(C=C1)C)CC(C)N.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



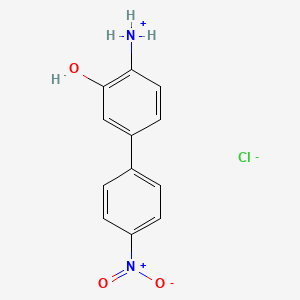
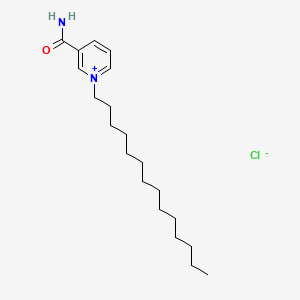
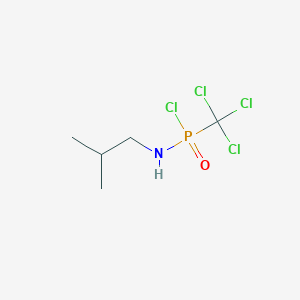
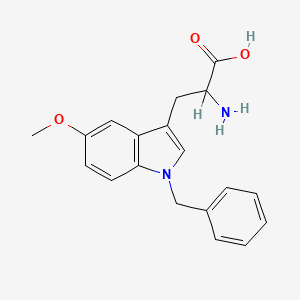
![N-[5-(4-Cyanophenyl)-5-oxopentan-2-yl]acetamide](/img/structure/B14493953.png)
![1-Methyl-4-[4-(4-methylbenzene-1-sulfonyl)phenoxy]benzene](/img/structure/B14493959.png)
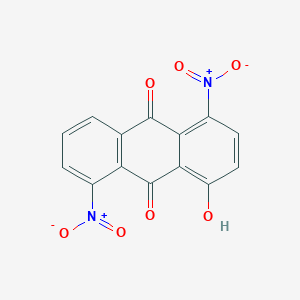
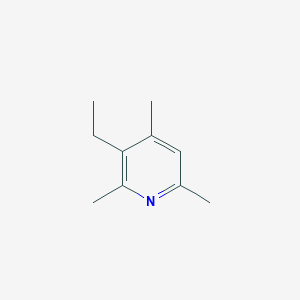
![{[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]sulfanyl}acetyl chloride](/img/structure/B14493980.png)
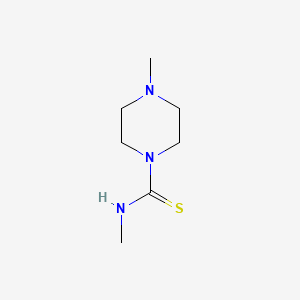
![Benzenesulfonic acid, 3-[[3-methoxy-4-[(4-methoxyphenyl)azo]phenyl]azo]-, sodium salt](/img/structure/B14493985.png)
